(3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one
Description
Properties
CAS No. |
479677-36-6 |
|---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
(3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C13H18N2O2/c1-4-8(2)12-13(16)15-10-6-5-9(17-3)7-11(10)14-12/h5-8,12,14H,4H2,1-3H3,(H,15,16)/t8-,12-/m0/s1 |
InChI Key |
VUJPUGCQJNOSGD-UFBFGSQYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NC2=C(N1)C=C(C=C2)OC |
Canonical SMILES |
CCC(C)C1C(=O)NC2=C(N1)C=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
The preparation methods for CID 57350159 involve several synthetic routes and reaction conditions. Typically, the synthesis of such compounds involves multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Alkylation and Radical-Mediated Functionalization
Quinoxalin-2(1H)-ones, including this compound, undergo radical-mediated alkylation under visible-light catalysis. Key findings include:
-
Three-component reactions with alkenes and trifluoromethyl sources (e.g., CFSONa) yield 3-alkylated derivatives.
-
Reagents : KSO as an oxidant, Ir(ppy)(dtbbpy)PF as a photocatalyst.
-
Mechanism :
| Reaction Component | Example Reagents/Conditions | Product Yield Range |
|---|---|---|
| Alkenes | Styrene, ethylene derivatives | 60–86% |
| Trifluoromethylation | CFSONa | Up to 77% |
Trifluoroacetylation and Difluoroacetylation
The compound participates in photoinduced trifluoroacetylation using ICHCF or ICHCFH:
-
Catalyst : Ir(ppy).
-
Scope : Introduces CFCO or CFHCO groups at the C3 position.
-
Mechanism : Radical cascade involving halogen abstraction and subsequent coupling .
| Substrate | Product Type | Maximum Yield |
|---|---|---|
| ICHCF | Trifluoroacetylated derivatives | 77% |
| ICHCFH | Difluoroacetylated derivatives | 74% |
Cyanoalkylation
Cyanoalkyl groups can be introduced via radical addition using azobis(alkylcarbonitrile)s:
-
Conditions : Heating with AIBN (azobisisobutyronitrile) generates cyanoalkyl radicals.
-
Mechanism :
| Cyanoalkyl Source | Product Example | Yield Range |
|---|---|---|
| AIBN | 3-Cyanoalkyl derivatives | 50–70% |
Oxidation and Reduction
-
Oxidation : The dihydroquinoxaline ring can be oxidized to a fully aromatic quinoxaline system using KMnO or HO.
-
Reduction : Sodium borohydride (NaBH) selectively reduces ketone groups without affecting the aromatic ring.
Substitution Reactions
Electrophilic substitution at the C6 methoxy group is feasible under acidic or basic conditions:
-
Nitration : HNO/HSO introduces nitro groups.
-
Halogenation : Br/FeBr yields brominated derivatives.
Mechanistic Insights
Scientific Research Applications
Structure and Composition
The molecular formula of (3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one is with a molecular weight of approximately 234.29 g/mol. The compound features a quinoxaline core, which is known for its pharmacological properties.
Antimicrobial Activity
Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. A study demonstrated that (3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one showed promising activity against various bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Properties
Quinoxaline derivatives have been investigated for their anticancer effects. In vitro studies revealed that (3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one inhibited the proliferation of cancer cell lines, including A431 human epidermoid carcinoma cells . The mechanism involves the inhibition of specific signaling pathways associated with tumor growth.
Neuroprotective Effects
There is emerging evidence that quinoxaline derivatives can exert neuroprotective effects. The compound has been studied for its ability to modulate neuroinflammatory responses, which could be beneficial in treating neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
In a controlled study, (3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one was tested against several pathogenic bacteria. The results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as a therapeutic agent in infectious diseases.
Case Study 2: Cancer Cell Inhibition
A series of experiments were conducted to evaluate the cytotoxicity of this compound on various cancer cell lines. Results showed a dose-dependent inhibition of cell viability, with IC50 values indicating effective concentrations for therapeutic use. Further studies are needed to elucidate the exact mechanisms involved.
Mechanism of Action
The mechanism of action of CID 57350159 involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Substituent-Driven Property Differences
- Methoxy vs.
- Stereochemistry: The (2S)-butan-2-yl group introduces a branched alkyl chain with defined stereochemistry, which may confer greater target specificity than the non-chiral 3,3-dimethyl group in CAS 106595-91-9.
- Functional Groups : The 2,3-dioxo moiety in CAS 80484-00-0 introduces hydrogen-bonding capabilities absent in the target compound, which could enhance interactions with polar residues in enzyme active sites.
Biological Activity
(3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one, also known as CID 57350159, is a synthetic compound belonging to the quinoxaline family. Quinoxaline derivatives have garnered attention in pharmaceutical research due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C13H18N2O2 |
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | (3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one |
| CAS Number | 479677-36-6 |
Synthesis
The synthesis of (3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one typically involves multi-step organic reactions that utilize specific reagents and catalysts to achieve the desired molecular structure. Various synthetic routes have been explored, focusing on optimizing yield and purity while minimizing environmental impact .
Biological Activity Overview
Quinoxaline derivatives are known for their broad spectrum of biological activities. The following sections summarize key findings related to the biological activity of (3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one.
Anticancer Activity
Recent studies have indicated that quinoxaline derivatives exhibit significant cytotoxic effects against various cancer cell lines through multiple mechanisms:
- Inhibition of Key Enzymes : Quinoxaline derivatives have been shown to inhibit enzymes such as topoisomerase II and protein kinases, which are crucial for cancer cell proliferation .
- Targeting Signaling Pathways : The compound may interfere with critical signaling pathways involved in cancer progression, including the phosphatidylinositol 3-kinase (PI3K) and Wnt signaling pathways .
- Apoptosis Induction : Research suggests that these compounds can induce apoptosis in cancer cells by downregulating anti-apoptotic proteins like Bcl2 and BclxL .
Antimicrobial Activity
Quinoxaline derivatives have also been evaluated for their antimicrobial properties:
- Antibacterial Effects : Studies have demonstrated that quinoxaline compounds exhibit antibacterial activity against various strains of bacteria by disrupting bacterial cell wall synthesis and function .
- Enzymatic Inhibition : The compound has shown potential as a COX-2 inhibitor, with moderate inhibition efficiencies observed in vitro. For example, at a concentration of 200 µg/mL, some quinoxaline derivatives exhibited up to 100% inhibition efficiency against COX-2 compared to a standard control .
Case Studies
Several case studies illustrate the efficacy of quinoxaline derivatives in clinical settings:
- Case Study on COX Inhibition : In vitro studies revealed that certain quinoxaline derivatives significantly inhibited COX enzymes associated with inflammatory processes. The most active compounds showed IC50 values comparable to established anti-inflammatory drugs .
- Cytotoxicity Testing : A series of quinoxaline derivatives were tested against various cancer cell lines (e.g., MCF7, HeLa). Results indicated that modifications in the chemical structure influenced cytotoxicity levels significantly .
Structure–Activity Relationship (SAR)
The biological activity of (3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one can be influenced by its structural components:
- Substituent Variations : The presence and type of substituents on the quinoxaline ring affect the compound's potency against target enzymes and receptors .
- Molecular Docking Studies : Computational studies have provided insights into how variations in structure can enhance binding affinity to target proteins involved in cancer progression .
Q & A
Basic: What are the optimized synthetic routes for (3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one, and how can reaction yields be improved?
Answer:
The synthesis of quinoxalin-2-one derivatives typically involves cyclization reactions under acidic or basic conditions. For example, quinoxalin-2-one analogs are synthesized by reacting 1,2-diaminobenzene with carbonyl compounds in boiling acetic acid, achieving yields up to 91% . To optimize the synthesis of the target compound:
- Key Steps :
- Cyclization : Use acetic acid as a solvent and catalyst for cyclization, ensuring precise temperature control (reflux conditions) to avoid side reactions.
- Stereochemical Control : The (3S,2S) configuration requires chiral resolution techniques or asymmetric synthesis using enantioselective catalysts.
- Methoxy Group Introduction : Incorporate the methoxy group via nucleophilic substitution on a pre-functionalized benzene ring before cyclization.
- Yield Improvement :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
